2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid
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Overview
Description
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylmethylamino group attached to a phenoxy ring, further connected to a methyl-propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with acetylmethylamine under basic conditions to form 4-(acetylmethylamino)phenol.
Esterification: The phenol intermediate is then esterified with 2-bromo-2-methylpropionic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylmethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid involves its interaction with specific molecular targets. The acetylmethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Acetylamino)-phenoxy]-2-methyl-propionic acid
- 2-[4-(Methylamino)-phenoxy]-2-methyl-propionic acid
- 2-[4-(Ethylamino)-phenoxy]-2-methyl-propionic acid
Uniqueness
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is unique due to the presence of both acetyl and methyl groups on the amino moiety, which can enhance its reactivity and binding properties compared to similar compounds. This dual substitution provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
2-[4-[acetyl(methyl)amino]phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(4)10-5-7-11(8-6-10)18-13(2,3)12(16)17/h5-8H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKLBOHJAVYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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